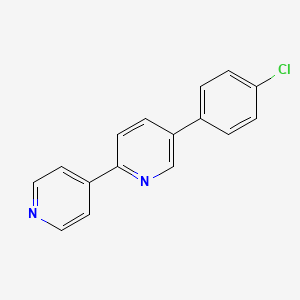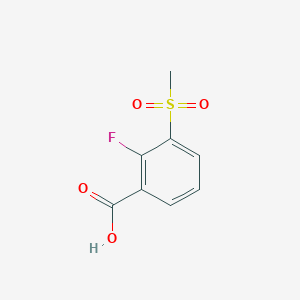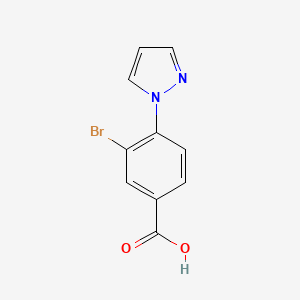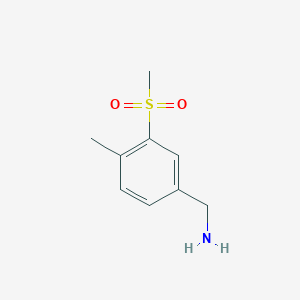
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine
Overview
Description
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine, also known as 4-Methyl-Methamphetamine (4-MMA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been studied for its potential use in scientific research.
Mechanism Of Action
The exact mechanism of action of 4-MMA is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward. By increasing their release, 4-MMA can produce feelings of euphoria and increased energy.
Biochemical And Physiological Effects
4-MMA has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and dry mouth. In addition, it can produce feelings of euphoria, increased energy, and heightened alertness.
Advantages And Limitations For Lab Experiments
One advantage of using 4-MMA in lab experiments is its ability to increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the mechanisms of addiction and the effects of stimulant drugs on the brain. However, one limitation is that it is a psychoactive substance that can produce feelings of euphoria and altered mood. This can make it difficult to control for the effects of the drug on behavior and cognition.
Future Directions
There are a number of future directions for research on 4-MMA. One area of interest is its potential use in the treatment of addiction. By studying the mechanisms of addiction and the effects of stimulant drugs on the brain, researchers may be able to develop new treatments for addiction. Another area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. By studying the effects of 4-MMA on neurotransmitter systems involved in mood regulation, researchers may be able to develop new treatments for these disorders. Finally, further research is needed to fully understand the mechanism of action of 4-MMA and its effects on the brain and behavior.
Scientific Research Applications
4-MMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the mechanisms of addiction and the effects of stimulant drugs on the brain.
properties
IUPAC Name |
(4-methyl-3-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIUEVURYGDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


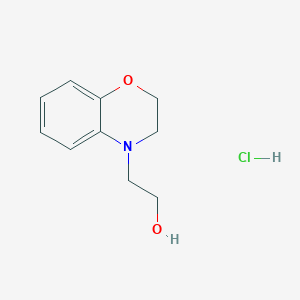
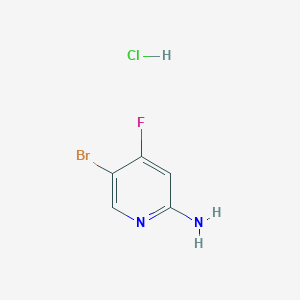
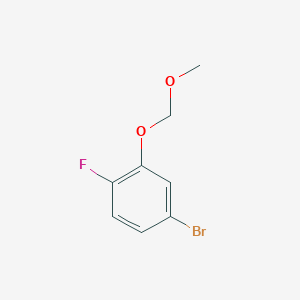
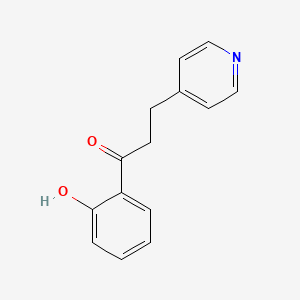
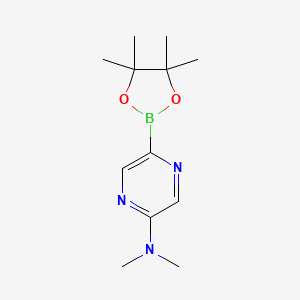
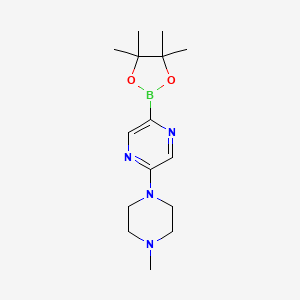
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine](/img/structure/B3217979.png)
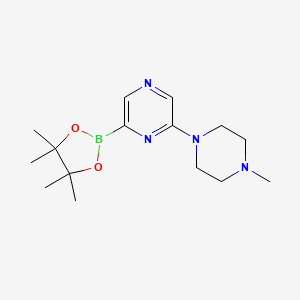
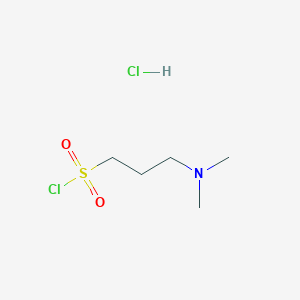
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B3218020.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3218024.png)
